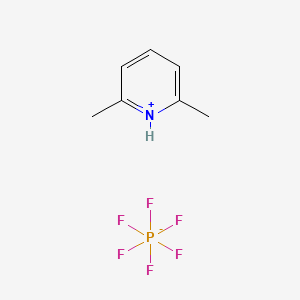
2,6-Lutidine hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Lutidine hexafluorophosphate is a chemical compound derived from 2,6-lutidine, a dimethyl-substituted derivative of pyridine. It is known for its applications in organic synthesis, particularly as a non-nucleophilic base. The hexafluorophosphate anion enhances the stability and solubility of the compound in various solvents.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Lutidine hexafluorophosphate can be synthesized by reacting 2,6-lutidine with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane. The process involves the protonation of 2,6-lutidine followed by the formation of the hexafluorophosphate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions: 2,6-Lutidine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diformylpyridine.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products:
Oxidation: The major product is 2,6-diformylpyridine.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives of 2,6-lutidine.
科学的研究の応用
2,6-Lutidine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of silyl ethers and other protective groups.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2,6-lutidine hexafluorophosphate involves its role as a non-nucleophilic base. It stabilizes reaction intermediates and facilitates the formation of desired products by deprotonating substrates without participating in nucleophilic attacks. The hexafluorophosphate anion enhances the solubility and stability of the compound, making it effective in various reaction conditions.
類似化合物との比較
2,4-Lutidine: Another dimethyl-substituted pyridine with different steric and electronic properties.
3,5-Lutidine: A positional isomer of 2,6-lutidine with distinct reactivity.
Pyridine: The parent compound with a simpler structure and higher nucleophilicity.
Uniqueness: 2,6-Lutidine hexafluorophosphate is unique due to its steric hindrance and non-nucleophilic nature, making it an ideal base for reactions requiring minimal interference. The hexafluorophosphate anion further enhances its stability and solubility, distinguishing it from other similar compounds.
特性
分子式 |
C7H10F6NP |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
2,6-dimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1 |
InChIキー |
JIMJZUPQEMNBEQ-UHFFFAOYSA-O |
正規SMILES |
CC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


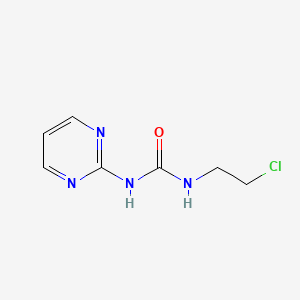
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
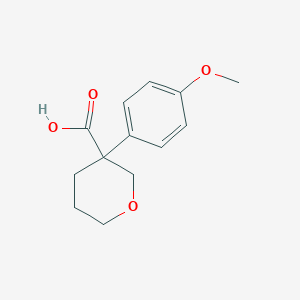

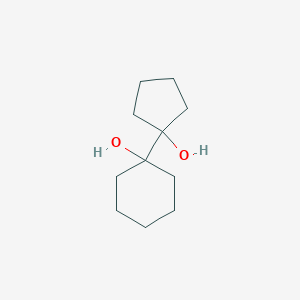
![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
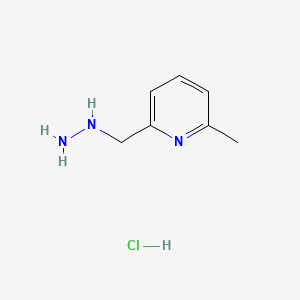
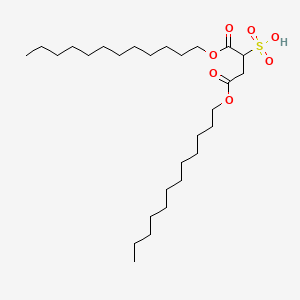
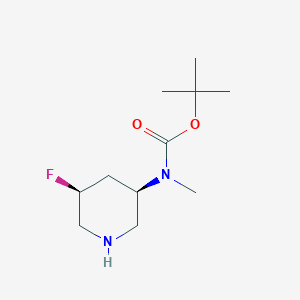
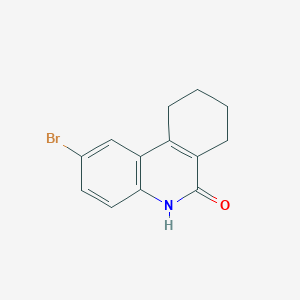
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
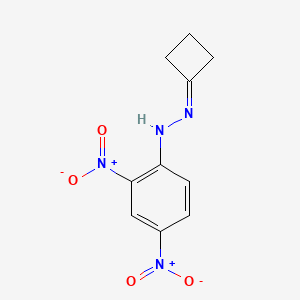
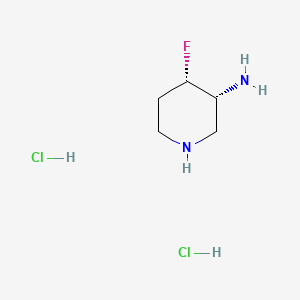
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
